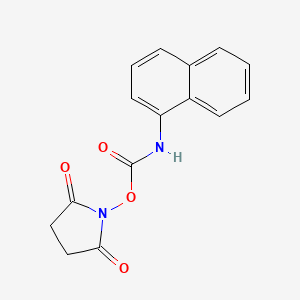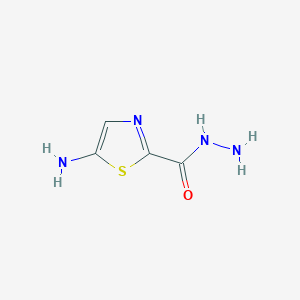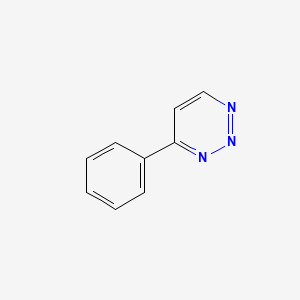![molecular formula C7H14O B14326445 1-[(Propan-2-yl)oxy]but-2-ene CAS No. 104684-92-6](/img/structure/B14326445.png)
1-[(Propan-2-yl)oxy]but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Propan-2-yl)oxy]but-2-ene can be synthesized through several methods. One common approach involves the reaction of 2-butanol with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the isopropyl alcohol to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also employ catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Propan-2-yl)oxy]but-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Alcohols and alkenes.
Scientific Research Applications
1-[(Propan-2-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)oxy]but-2-ene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the ether bond is cleaved through nucleophilic attack, resulting in the formation of new chemical species.
Comparison with Similar Compounds
Similar Compounds
1-[(Propan-2-yl)oxy]propane: Similar structure but with a shorter carbon chain.
1-[(Propan-2-yl)oxy]butane: Similar structure but with a saturated carbon chain.
1-[(Propan-2-yl)oxy]pent-2-ene: Similar structure but with a longer carbon chain.
Uniqueness
1-[(Propan-2-yl)oxy]but-2-ene is unique due to its specific carbon chain length and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
104684-92-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-propan-2-yloxybut-2-ene |
InChI |
InChI=1S/C7H14O/c1-4-5-6-8-7(2)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
NJAGKENVGWJYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

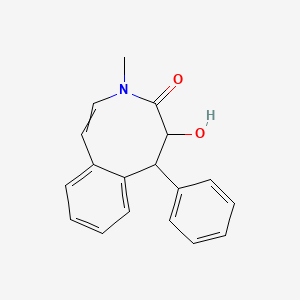
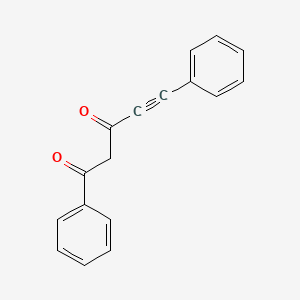
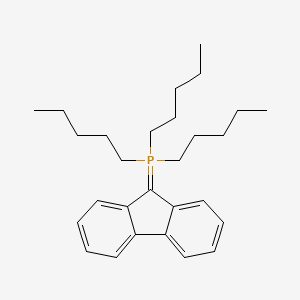
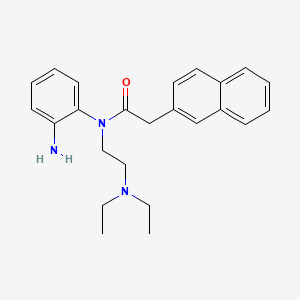
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
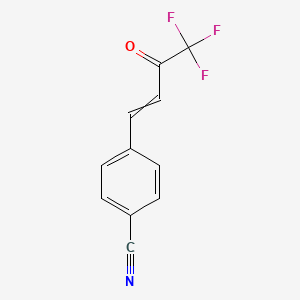
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)

![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
